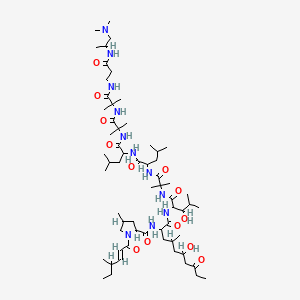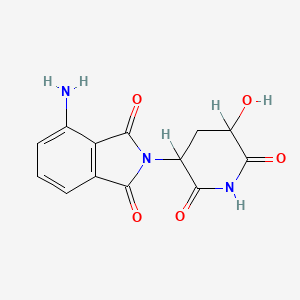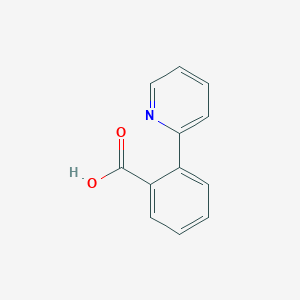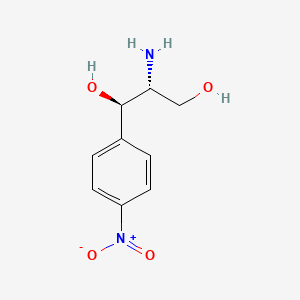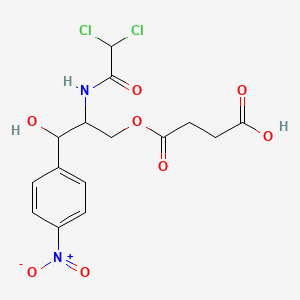![molecular formula C14H15N5S B1668763 6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 577983-92-7](/img/structure/B1668763.png)
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDMG1 is a novel Wnt inhibitor, promoting heart regeneration, injury repair, and myocardial hyperplasia through expansion of the cardiac progenitor cell population
Applications De Recherche Scientifique
Antibacterial Activity
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives and compared their antibacterial effectiveness against reference drugs ampicillin and gattifloxacin. One compound, in particular, showed significant potency (Singh et al., 2010). Similarly, Patel and Patel (2015) reported the synthesis of heterocyclic compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Patel & Patel, 2015).
Antifungal and Antimicrobial Evaluation
Li et al. (2006) synthesized novel compounds that exhibited good fungicidal activities against Cerospora beticola sacc. This highlights the potential of such compounds in agricultural applications (Li et al., 2006). Additionally, compounds synthesized by Badr and Barwa (2011) displayed interesting antibacterial activity, particularly against Staphylococcus aureus, emphasizing their potential in medical applications (Badr & Barwa, 2011).
Anticancer and Antioxidant Properties
Sunil et al. (2010) investigated the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles. Their studies indicated potent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential applications in cancer therapy (Sunil et al., 2010). Moreover, Khan et al. (2014) synthesized a library of new conjugated heterocycles, including triazolothiadiazoles and thiadiazines, which showed significant activities against acetylcholinesterase, suggesting therapeutic potential for neurodegenerative diseases (Khan et al., 2014).
Electrochemical Properties
The study by Tan, Feng, and Peng (2007) focused on the synthesis of compounds with high ionization potentials and good affinity, indicating potential applications in the field of electrochemistry (Tan, Feng, & Peng, 2007).
Insecticidal Activity
Qian et al. (2013) synthesized novel triazolo[3,4-b][1,3,4]thiadiazoles with significant insecticidal activity, especially against Mythimna separata larvae. This suggests potential use in pest control in agriculture (Qian et al., 2013).
Luminescent Properties
Fan et al. (2015) conducted research on metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands. Their work, which investigated the luminescent properties of these complexes, could have implications in materials science and photonic applications (Fan et al., 2015).
Propriétés
Numéro CAS |
577983-92-7 |
|---|---|
Nom du produit |
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Formule moléculaire |
C14H15N5S |
Poids moléculaire |
285.37 g/mol |
Nom IUPAC |
6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h6-9,11H,1-5H2 |
Clé InChI |
DCHBCECOOVJQSK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
SMILES canonique |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDMG1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



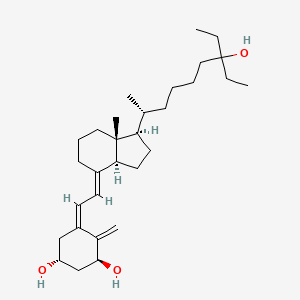
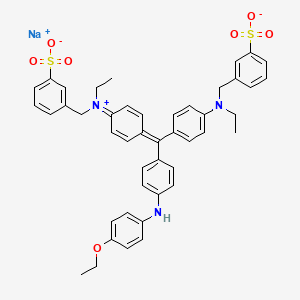
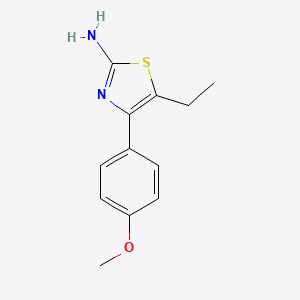
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
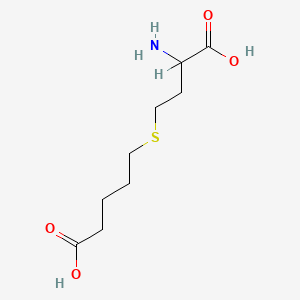
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
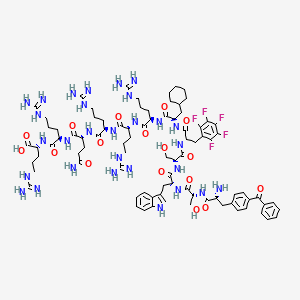
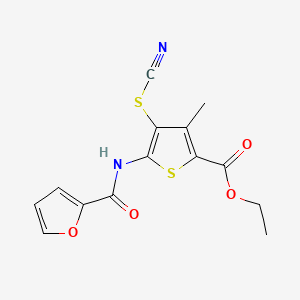
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
